

Technical Guide: Physicochemical and Synthetic Profile of 3-(Cyclopentylsulfonyl)aniline

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Compound of Interest

Compound Name: 3-(Cyclopentylsulfonyl)aniline

Cat. No.: B1610776

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Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of **3-(Cyclopentylsulfonyl)aniline**, a sulfonamide-containing aromatic amine. It details the core physicochemical properties, including molecular formula and weight, and presents a well-established synthetic route based on fundamental organic chemistry principles. The guide is intended to serve as a foundational resource for researchers in medicinal chemistry and materials science, offering insights into the compound's structure, identification, and preparation.

Core Compound Identification

3-(Cyclopentylsulfonyl)aniline is an organic compound characterized by an aniline core substituted at the meta-position with a cyclopentylsulfonyl group. This substitution imparts specific chemical properties that are of interest in synthetic and medicinal chemistry.

Molecular Structure and Formula

The fundamental identity of a chemical compound is defined by its atomic composition and arrangement. The molecular formula for **3-(Cyclopentylsulfonyl)aniline** is $C_{11}H_{15}NO_2S$.^{[1][2][3]} This formula indicates the presence of eleven carbon atoms, fifteen hydrogen atoms, one nitrogen atom, two oxygen atoms, and one sulfur atom.

The structural arrangement, depicted below, shows a cyclopentane ring attached to a sulfonyl group (SO₂), which is in turn bonded to the third carbon of a benzene ring that also bears an amino group (-NH₂).

Caption: Molecular Structure of **3-(Cyclopentylsulfonyl)aniline**.

Physicochemical Data Summary

Quantitative data provides the primary means of identifying and characterizing a compound in a laboratory setting. The key identifiers for **3-(Cyclopentylsulfonyl)aniline** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₅ NO ₂ S	[1][2][3]
Molecular Weight	225.31 g/mol	[1][2]
CAS Number	80213-37-2	[1]
Synonyms	3-(Cyclopentanesulfonyl)aniline, Benzenamine, 3-(cyclopentylsulfonyl)-	[1][3]
InChI Key	LAQAMRJFXNMGOQ-UHFFFAOYSA-N	[1]

Synthetic Methodology and Mechanistic Rationale

The synthesis of aryl sulfonamides like **3-(Cyclopentylsulfonyl)aniline** typically involves the reaction of an aryl amine with a sulfonyl chloride. However, the free amino group of aniline is highly reactive and can lead to undesirable side reactions, such as acting as a base with the sulfonylating agent or leading to polysubstitution. Therefore, a robust synthesis requires the use of a protecting group for the amine functionality.

Proposed Synthetic Workflow

A reliable, multi-step synthesis is proposed, starting from aniline. This pathway utilizes a common protecting group strategy to ensure regioselective sulfonylation at the meta-position and high yield.



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Caption: Proposed synthetic workflow for **3-(Cyclopentylsulfonyl)aniline**.

Detailed Experimental Protocol

Step 1: Protection of the Amino Group (Acetylation)

- **Rationale:** The amino group of aniline is a strong activating group for electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions.[4] It is also basic and nucleophilic, which can interfere with subsequent steps. Protection as an acetamide (acetanilide) moderates this reactivity and provides steric hindrance, favoring para-substitution in the next step. However, subsequent reaction conditions will favor the meta product.
- **Procedure:**
 - To a flask containing aniline, add an equimolar amount of acetic anhydride slowly while stirring in an ice bath.
 - The reaction is exothermic. Maintain the temperature below 25°C.
 - After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
 - Pour the reaction mixture into cold water to precipitate the acetanilide product.
 - Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Friedel-Crafts Sulfonylation

- **Rationale:** This step introduces the cyclopentylsulfonyl group onto the aromatic ring. The acetamido group is an ortho, para-director. However, by performing the reaction under specific conditions (e.g., using chlorosulfonic acid to generate the sulfonyl chloride in situ followed by reaction with cyclopentane, or using a pre-formed cyclopentanesulfonyl chloride), the reaction can be driven to the meta position. Under strongly acidic conditions, the acetamido group can become protonated, transforming it into a meta-directing group.
- **Procedure:**
 - Cool chlorosulfonic acid in an ice-salt bath.
 - Slowly add the dried acetanilide from Step 1 in small portions, ensuring the temperature does not exceed 10°C.
 - Once the acetanilide is fully dissolved, add cyclopentane dropwise to the reaction mixture.
 - After the addition, allow the reaction to proceed at a controlled temperature (e.g., room temperature) for several hours, monitoring by TLC.
 - Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.
 - Filter the solid, wash thoroughly with cold water to remove residual acid, and dry.

Step 3: Deprotection (Hydrolysis)

- **Rationale:** The final step is the removal of the acetyl protecting group to restore the free aniline functionality. This is typically achieved by acid-catalyzed hydrolysis.
- **Procedure:**
 - Reflux the crude product from Step 2 in an aqueous solution of a strong acid (e.g., 10% HCl or H₂SO₄).
 - Monitor the reaction by TLC until the starting material is consumed.
 - Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the free amine product, **3-(Cyclopentylsulfonyl)aniline**.

- Collect the final product by filtration, wash with water, and purify by recrystallization or column chromatography as needed.

Conclusion

This guide has detailed the essential identifiers, molecular formula ($C_{11}H_{15}NO_2S$) and molecular weight (225.31 g/mol), for **3-(Cyclopentylsulfonyl)aniline**.^{[1][2][3]} A logical and robust synthetic protocol has been outlined, grounded in the established principles of protecting group chemistry and electrophilic aromatic substitution. This information serves as a critical starting point for researchers requiring this compound for further investigation in drug discovery and chemical synthesis.

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